molecular formula C27H27N7O2 B12367896 Egfr T790M/L858R-IN-6

Egfr T790M/L858R-IN-6

Cat. No.: B12367896
M. Wt: 481.5 g/mol
InChI Key: FXIVQOYPDQWEOG-UHFFFAOYSA-N
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Description

Role of EGFR in Cellular Homeostasis and Oncogenesis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial part in regulating normal cell processes such as proliferation, differentiation, and survival. physiology.orgbohrium.com It is a member of the ErbB family of receptor tyrosine kinases. physiology.orgbohrium.com The binding of specific ligands, like epidermal growth factor (EGF), to the extracellular domain of EGFR triggers its dimerization and the activation of its intracellular tyrosine kinase domain. bohrium.commdpi.com This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are vital for maintaining tissue homeostasis. mdpi.comnih.gov

However, the aberrant activation of EGFR is a well-established driver of tumorigenesis in several cancers, most notably lung cancer. physiology.orgnih.gov This dysregulation can stem from various mechanisms, including gene mutations, gene amplification, or protein overexpression, leading to uncontrolled cell growth, proliferation, invasion, and metastasis. mdpi.comnih.gov

Activating EGFR Mutations in Cancer

Among the various EGFR mutations, in-frame deletions in exon 19 and a specific point mutation in exon 21, resulting in the substitution of leucine (B10760876) with arginine at position 858 (L858R), are the most common and clinically significant activating mutations in NSCLC. aacrjournals.orgnih.govpnas.org These mutations, accounting for approximately 90% of all EGFR-activating mutations, occur within the tyrosine kinase domain of the receptor. aacrjournals.orgscielo.br They cause a conformational change in the ATP-binding pocket, leading to the constitutive, ligand-independent activation of the receptor's kinase activity and downstream signaling pathways that drive cancer cell proliferation and survival. scielo.br

EGFR Mutation TypeLocationPrevalence in EGFR-Mutated NSCLC
Exon 19 DeletionsExon 19~45%
L858R Point MutationExon 21~40-45%

The discovery of these activating EGFR mutations was a pivotal moment in oncology, as they serve as powerful predictive biomarkers for response to EGFR tyrosine kinase inhibitors (TKIs). scielo.brspandidos-publications.com Patients with NSCLC harboring these mutations often exhibit dramatic and rapid tumor responses when treated with first- and second-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232). nih.govscielo.br This "personalized medicine" approach, targeting the specific molecular drivers of a patient's tumor, has led to significant improvements in progression-free survival and quality of life compared to traditional chemotherapy for this subset of patients. scielo.brdroracle.ai The presence of these mutations is now a critical factor in guiding first-line treatment decisions for patients with advanced NSCLC. droracle.ai

Acquired Resistance to First and Second-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)

Despite the initial success of first- and second-generation EGFR TKIs, the vast majority of patients inevitably develop acquired resistance, typically within 9 to 13 months of starting treatment. ersnet.orgspandidos-publications.com This resistance leads to disease progression and poses a major clinical challenge.

The most common mechanism of acquired resistance, accounting for 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene itself. ersnet.orgspandidos-publications.comilcn.org This mutation is a substitution of threonine (T) with methionine (M) at position 790 in exon 20, known as the T790M mutation. nih.govnih.gov The T790 residue is referred to as the "gatekeeper" because of its critical position at the entrance of the ATP-binding pocket. pnas.org The T790M mutation is typically found on the same allele (in cis) as the initial activating mutation (e.g., L858R or an exon 19 deletion). ersnet.org

Resistance MechanismFrequency in Acquired Resistance to 1st/2nd Gen TKIsDescription
EGFR T790M Mutation50-60%A secondary mutation in the EGFR gene that alters the drug binding site. ersnet.orgspandidos-publications.com
Alternative Pathway Activation~15-20%Activation of other signaling pathways (e.g., MET amplification) that bypass the need for EGFR signaling. ersnet.org
Phenotypic Transformation~5%Change in the tumor's histology, such as transformation to small cell lung cancer. ersnet.org

The T790M mutation confers resistance to first- and second-generation EGFR TKIs through two primary molecular mechanisms. Initially, it was thought that the bulkier methionine residue at position 790 sterically hindered the binding of these inhibitors to the ATP-binding pocket. nih.govpnas.org However, further research revealed a more critical mechanism: the T790M mutation significantly increases the affinity of the EGFR kinase domain for its natural substrate, ATP. nih.govpnas.orgaacrjournals.org This heightened ATP affinity makes it much more difficult for the competitively binding first- and second-generation TKIs to effectively inhibit the receptor's kinase activity. While steric hindrance may play a role, the increased ATP affinity is now considered the primary driver of T790M-mediated resistance. pnas.org

The Compound: Egfr T790M/L858R-IN-6

This compound is a pyrimidine-based compound identified as a potent inhibitor of the EGFR T790M/L858R double mutant. medchemexpress.commedchemexpress.com Preclinical data indicate that this compound demonstrates significant inhibitory activity against the resistant form of the EGFR enzyme. Specifically, at a concentration of 0.05 μM, this compound has been shown to inhibit 90.88% of the enzyme's activity. medchemexpress.commedchemexpress.commedchemexpress.com This highlights its potential as a targeted agent designed to overcome the challenge of T790M-mediated resistance in EGFR-mutated NSCLC.

Incidence and Characteristics of De Novo T790M Mutations

The T790M mutation, a substitution of threonine (T) with methionine (M) at position 790 in exon 20 of the EGFR gene, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. researchgate.netasjo.in While typically developing after a period of treatment, the T790M mutation can also be present before the initiation of TKI therapy, a phenomenon known as a "de novo" T790M mutation. asjo.in

The reported incidence of de novo T790M mutations varies significantly depending on the sensitivity of the detection method employed. jhoponline.com Standard genotyping methods like direct sequencing detect this mutation in a small percentage of NSCLC cases. asjo.injhoponline.com However, the use of more sensitive techniques, such as digital PCR (dPCR) and peptide nucleic acid clamping PCR, has revealed a much higher prevalence, with some studies reporting the presence of de novo T790M in up to 80% of cases. jhoponline.comnih.gov

De novo T790M mutations are often found to coexist with a primary activating EGFR mutation, frequently the L858R mutation. nih.govascopubs.org Research has also indicated that a subset of these pretreatment T790M mutations may be of germline origin, meaning they are inherited. ascopubs.org Clinically, the presence of a de novo T790M mutation is often associated with a poorer prognosis and reduced progression-free survival in patients treated with first-generation TKIs. nih.gov Some studies have noted that patients with de novo T790M mutations may be younger and the mutations are more commonly found in poorly differentiated carcinomas. china-oncology.com

Table 1: Incidence of De Novo EGFR T790M Mutations by Detection Method

Detection Method Reported Incidence Rate
Direct Sequencing 0.4% - 8% in EGFR-positive NSCLC jhoponline.com
Polymerase Chain Reaction (PCR)-based methods 0% - 35% in EGFR-positive NSCLC jhoponline.com
Highly Sensitive Methods (e.g., ddPCR) 31% - 80% nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Rationale for Targeting the EGFR L858R/T790M Double Mutation in Resistant Disease

The development of the T790M mutation in a tumor that already harbors an activating mutation like L858R is a major clinical challenge. The T790M mutation is located at the "gatekeeper" residue of the ATP-binding pocket of the EGFR kinase domain. nih.gov Its presence is thought to sterically hinder the binding of first-generation TKIs like gefitinib and erlotinib. nih.gov More significantly, the T790M mutation increases the affinity of the receptor for ATP, its natural substrate. nih.gov This heightened ATP affinity is a primary mechanism of drug resistance, as it allows the mutated receptor to outcompete the inhibitor, leading to sustained downstream signaling and tumor growth. nih.gov

The high frequency of the L858R/T790M double mutation as the driver of acquired resistance has created a strong rationale for the development of novel inhibitors that can effectively target this specific molecular configuration. aacrjournals.orgnih.govnih.gov This has led to the creation of third-generation EGFR TKIs, which are designed to be potent against both the initial sensitizing mutation and the T790M resistance mutation, while having less activity against wild-type (non-mutated) EGFR to minimize side effects. nih.gov

Recent research has also suggested that the T790M/L858R double mutant may not only confer therapeutic resistance but could also play a role in promoting tumor metastasis. frontiersin.org This further underscores the importance of developing specific and potent inhibitors. The chemical compound This compound has been identified as a potent pyrimidine-based inhibitor of the EGFR T790M/L858R double mutant. medchemexpress.com In enzymatic assays, it has demonstrated a significant ability to inhibit the activity of this resistant form of the enzyme, highlighting its potential as a targeted therapy. medchemexpress.com

Table 2: Compound Names Mentioned

Compound Name
Afatinib (B358)
Dacomitinib
This compound
Erlotinib
Gefitinib
Osimertinib (B560133)
Rociletinib

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H27N7O2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(pyridin-2-ylamino)anilino]ethanol

InChI

InChI=1S/C27H27N7O2/c1-34-17-19(18-7-3-4-8-24(18)34)20-10-12-30-27(32-20)33-23-15-22(31-26-9-5-6-11-29-26)21(28-13-14-35)16-25(23)36-2/h3-12,15-17,28,35H,13-14H2,1-2H3,(H,29,31)(H,30,32,33)

InChI Key

FXIVQOYPDQWEOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=CC=CC=N5)NCCO)OC

Origin of Product

United States

Molecular Mechanism of Action of Egfr T790m/l858r in 6

Specificity for Mutant EGFR Kinase Domain

The effectiveness of EGFR T790M/L858R-IN-6 stems from its high specificity for the mutated form of the EGFR kinase domain over the normal, or wild-type, version of the protein. This selectivity is a key characteristic of third-generation EGFR inhibitors, aiming to reduce the side effects associated with inhibiting the wild-type receptor in healthy cells. aacrjournals.orgtargetedonc.com

Potent Inhibition of EGFR T790M/L858R Mutant Kinase Activity

This compound, identified as compound 53 in some studies, is a pyrimidine-based compound that demonstrates strong inhibitory effects on the enzymatic activity of the EGFR T790M/L858R mutant. medchemexpress.com Research has shown that at a concentration of 0.05 μM, this compound can inhibit the enzyme's activity by 90.88%. medchemexpress.com This high level of potency against the double mutant is a critical feature, as the T790M mutation, often referred to as the "gatekeeper" mutation, is a primary cause of resistance to first-generation EGFR inhibitors. mdpi.comnih.govnih.gov The L858R mutation, on the other hand, is an activating mutation that makes the cancer cells dependent on EGFR signaling. nih.gov

The development of inhibitors like this compound is a strategic approach to overcome the challenges posed by these specific mutations. For instance, the T790M mutation is found in about 50% of non-small cell lung cancer (NSCLC) cases that have developed resistance to initial EGFR tyrosine kinase inhibitor (TKI) therapy. mdpi.commdpi.com

Selective Inhibition over Wild-Type EGFR

A defining characteristic of third-generation EGFR inhibitors, a class to which pyrimidine (B1678525) compounds like this compound are related, is their selectivity for mutant EGFR over wild-type (WT) EGFR. aacrjournals.orgnih.gov This selectivity is crucial for a wider therapeutic window, potentially minimizing toxicities that arise from the inhibition of WT EGFR in normal tissues. targetedonc.comaacrjournals.org While direct comparative data for this compound's selectivity is not extensively published, the design principle for this class of compounds is to achieve significantly greater potency against the T790M mutant. aacrjournals.orgnih.gov For example, related pyrimidine inhibitors have demonstrated a 30 to 100-fold greater potency for EGFR T790M and up to 100-fold less potency against wild-type EGFR compared to earlier quinazoline-based inhibitors. nih.gov This targeted approach allows for effective inhibition of the cancer-driving mutant protein while sparing the normal form, a key strategy in modern precision oncology. aacrjournals.orgaacrjournals.org

Mode of Kinase Inhibition by Pyrimidine Compounds like this compound

The molecular mechanism by which pyrimidine-based inhibitors like this compound exert their effects involves a specific and often irreversible interaction with the EGFR kinase domain. This targeted binding disrupts the enzyme's function, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.

Characteristics of Irreversible Binding to EGFR

Many third-generation EGFR inhibitors, including those with a pyrimidine scaffold, are designed as irreversible inhibitors. aacrjournals.orgdovepress.commdpi.com This means they form a stable, covalent bond with the EGFR protein. This type of binding is advantageous as it can lead to sustained and complete inhibition of the kinase, even in the presence of high intracellular concentrations of ATP, the enzyme's natural substrate. dovepress.com This covalent interaction is a key feature that allows these inhibitors to overcome the resistance conferred by the T790M mutation, which increases the receptor's affinity for ATP. targetedonc.comnih.gov

Interaction with the ATP-Binding Pocket of EGFR

This compound, like other ATP-competitive kinase inhibitors, targets the ATP-binding pocket of the EGFR kinase domain. aacrjournals.orgnih.govnih.gov This pocket is a critical region where the enzyme binds to ATP to initiate the phosphorylation cascade that drives cell signaling. By occupying this site, the inhibitor prevents ATP from binding, effectively shutting down the kinase's activity. mdpi.commdpi.com

The anilinopyrimidine core of related inhibitors has been shown to form crucial hydrogen bonds with the "hinge" residue Met793 within the ATP-binding cleft. aacrjournals.orgnih.gov The presence of the T790M mutation, which substitutes a threonine with a bulkier methionine at the "gatekeeper" position, is thought to create a more hydrophobic pocket that can be favorably exploited by the chemical structure of these pyrimidine-based inhibitors. nih.gov

Role of Cysteine Residue C797 in Covalent Binding

A pivotal element in the irreversible binding of many third-generation EGFR inhibitors is the cysteine residue at position 797 (Cys797) within the ATP-binding pocket. aacrjournals.orgdovepress.commdpi.com These inhibitors typically possess a reactive chemical group, such as an acrylamide (B121943) moiety, that forms a covalent bond with the thiol group of Cys797. aacrjournals.orgmdpi.com This covalent linkage permanently inactivates the enzyme. aacrjournals.org The specificity of this interaction is a cornerstone of their design, as it allows for potent and sustained inhibition of the mutant EGFR. aacrjournals.orgdovepress.com The formation of this covalent bond with Cys797 has been confirmed through mass spectrometry and co-crystallization studies for related pyrimidine inhibitors. aacrjournals.orgnih.gov

Impact on Downstream Signaling Pathways

The dual mutation of the Epidermal Growth Factor Receptor (EGFR), consisting of the L858R primary sensitizing mutation and the T790M gatekeeper resistance mutation, leads to constitutive activation of the receptor's tyrosine kinase activity. This results in the continuous firing of downstream signaling pathways that drive cell proliferation and survival, rendering cancer cells resistant to earlier generations of EGFR inhibitors. Potent inhibitors targeting this specific double mutant are designed to abrogate this aberrant signaling.

Inhibition of EGFR Autophosphorylation in Mutant Cells

A key molecular event in the activation of EGFR signaling is the autophosphorylation of specific tyrosine residues within the receptor's intracellular domain upon ligand binding or due to activating mutations. The T790M/L858R double mutant exhibits a markedly high level of ligand-independent basal autophosphorylation compared to the wild-type (WT) receptor or single mutants. frontiersin.orgnih.gov This constitutive phosphorylation is a primary target for third-generation EGFR inhibitors.

These inhibitors are engineered to bind with high affinity to the ATP-binding pocket of the EGFR kinase domain, even in the presence of the T790M mutation, which sterically hinders the binding of earlier-generation drugs. aacrjournals.org By occupying this site, they block the transfer of phosphate (B84403) from ATP to the tyrosine residues, thus potently inhibiting autophosphorylation.

Studies on various selective inhibitors have demonstrated their ability to suppress the phosphorylation of key tyrosine residues, such as Y1068, Y992, and Y845, in cell lines harboring the T790M/L858R mutation. nih.govresearchgate.net For instance, in cellular assays, treatment with these inhibitors leads to a dose-dependent decrease in phosphorylated EGFR (p-EGFR) levels in H1975 cells, which endogenously express the EGFR T790M/L858R mutant. oncotarget.com The inhibition of autophosphorylation is a critical first step in shutting down the oncogenic signaling cascade.

Table 1: Illustrative Inhibitory Activity of Selective Compounds on EGFR Autophosphorylation

Inhibitor ExampleCell LineEGFR MutationEffect on p-EGFR (Y1068)Reference
Osimertinib (B560133) H1975L858R/T790MPotent inhibition (IC₅₀: ~6 nM) oncotarget.com
Afatinib (B358) Ba/F3L858R+T790MEffective inhibition oncotarget.com
Dacomitinib SCCHN cell linesT790MInhibition of EGFR phosphorylation mdpi.com
WZ4002 H1975L858R/T790MInhibition of EGFR phosphorylation aacrjournals.org

This table is for illustrative purposes and shows data for well-characterized inhibitors against the target mutation.

Modulation of Key Survival and Proliferation Pathways (e.g., AKT, ERK, STAT)

The constitutive autophosphorylation of the EGFR T790M/L858R mutant leads to the hyperactivation of several crucial downstream signaling pathways that are central to cancer cell survival and proliferation. nih.govresearchgate.net The most prominent among these are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. nih.gov The JAK/STAT pathway can also be activated. researchgate.net

Inhibitors targeting EGFR T790M/L858R effectively suppress these downstream signals by blocking the initial autophosphorylation event. By preventing the activation of EGFR, these compounds halt the recruitment and phosphorylation of adaptor proteins that would normally initiate the signaling cascades.

Numerous studies have confirmed that potent inhibition of EGFR T790M/L858R leads to a significant reduction in the phosphorylated (active) forms of key signaling molecules within these pathways. Specifically, a marked decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) is consistently observed in T790M/L858R mutant cell lines following treatment with selective inhibitors. oncotarget.comnih.gov For example, in H1975 cells, treatment with compounds like osimertinib or the allosteric inhibitor JBJ-09-063 leads to effective inhibition of both p-AKT and p-ERK. nih.gov Similarly, in preclinical models, prolonged treatment with the inhibitor WZ4002 initially suppresses both EGFR and ERK phosphorylation. nih.govaacrjournals.org

Table 2: Impact of Selective Inhibitors on Downstream Signaling Molecules in EGFR T790M/L858R Mutant Cells

Inhibitor ExampleCell LineKey Downstream MoleculeObserved EffectReference
Osimertinib Ba/F3 (L858R+T790M)p-AKT, p-ERKEffective inhibition oncotarget.com
JBJ-09-063 H1975 (L858R/T790M)p-AKT, p-ERKEffective inhibition nih.gov
Dacomitinib SCCHN cell lines (T790M)p-AKT, p-ERK, p-STAT3Inhibition observed mdpi.com
WZ4002 Murine Model (L858R/T790M)p-ERKInhibition observed nih.govaacrjournals.org

This table is for illustrative purposes and shows data for well-characterized inhibitors against the target mutation.

Preclinical Efficacy and Cellular Impact of Egfr T790m/l858r in 6

In Vitro Studies on Mutant EGFR-Expressing Cell Lines

In vitro studies are fundamental for characterizing the initial activity of a new inhibitor. These experiments typically use engineered cell lines, such as the murine pro-B cell line Ba/F3, made dependent on the human EGFR T790M/L858R mutant for survival, and human NSCLC cell lines like NCI-H1975, which endogenously express this double mutation.

Inhibition of Proliferation in EGFR T790M/L858R Mutant Cell Lines (e.g., H1975, Ba/F3)

Specific data on the half-maximal inhibitory concentration (IC₅₀) for EGFR T790M/L858R-IN-6 against H1975 or Ba/F3 mutant cell lines are not available in the public domain. Typically, proliferation assays like the MTS assay would be used to determine the potency of the compound in reducing the viability of these cancer cells.

Induction of Apoptosis in EGFR T790M/L858R Mutant Cells

There is no publicly available information confirming whether this compound induces apoptosis (programmed cell death) in cells harboring the T790M/L858R mutation. Standard methods to assess this include flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining to quantify apoptotic and necrotic cells.

Effects on Cell Cycle Progression in Vitro

Details regarding the effect of this compound on cell cycle progression have not been published. Such studies would involve treating mutant cells with the compound and analyzing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, typically via flow cytometry, to determine if the inhibitor causes cell cycle arrest.

Biochemical Enzyme Activity Inhibition Assays

This compound has been identified as a potent inhibitor in biochemical assays. targetmol.com It demonstrated 90.88% inhibition of EGFR T790M/L858R enzyme activity when tested at a concentration of 0.05 μM. targetmol.com These assays directly measure the ability of a compound to block the kinase activity of the purified, recombinant EGFR T790M/L858R protein, providing a direct indication of its on-target potency.

Table 1: Biochemical Activity of this compound

Compound Target Concentration % Inhibition
This compound EGFR T790M/L858R 0.05 µM 90.88%

Data sourced from publicly available supplier information. targetmol.com

In Vivo Efficacy in Preclinical Models

To evaluate the therapeutic potential in a living organism, inhibitors are tested in preclinical in vivo models, most commonly xenografts.

Tumor Growth Inhibition in EGFR T790M/L858R Xenograft Models (e.g., H1975 xenografts)

No data regarding the efficacy of this compound in suppressing tumor growth in H1975 xenograft models or other relevant in vivo models have been made publicly available. These experiments would typically involve implanting human cancer cells into immunodeficient mice and monitoring tumor volume changes following treatment with the compound.

Efficacy in Genetically Engineered Mouse Models of Lung Adenocarcinoma Expressing EGFR T790M/L858R

There is no publicly available data regarding the efficacy of this compound in genetically engineered mouse models (GEMMs) of lung adenocarcinoma that express the EGFR T790M/L858R mutation. While such mouse models are crucial for evaluating the in vivo potential of new EGFR inhibitors, serving as a standard platform to test for anti-tumor activity against resistant cancers, specific studies involving this compound have not been reported. plos.orgnih.govnih.gov

Impact on Tumor Regression and Disease Control in Preclinical Settings

Similarly, information detailing the impact of this compound on tumor regression and disease control in any preclinical setting is not available in the searched literature. Studies on other third-generation EGFR inhibitors have demonstrated significant tumor shrinkage and durable disease control in xenograft and transgenic mouse models harboring the T790M mutation, but equivalent data for this compound has not been published. targetedonc.comaacrjournals.org

In Vivo Inhibition of EGFR Phosphorylation and Downstream Signaling

There are no reports on the in vivo activity of this compound concerning the inhibition of EGFR phosphorylation or the modulation of its downstream signaling pathways, such as AKT and ERK. Pharmacodynamic studies, which are essential for confirming target engagement in vivo and understanding the molecular mechanism of a drug's anti-tumor effect, have not been made public for this specific compound. aacrjournals.orgmedchemexpress.com

Acquired Resistance Mechanisms to Third Generation Egfr Tkis Relevant to Egfr T790m/l858r in 6 S Developmental Context

On-Target EGFR Mutations

On-target resistance involves the acquisition of new mutations within the EGFR kinase domain that interfere with the binding of third-generation TKIs. frontiersin.orgamegroups.org These mutations can either prevent the covalent bond formation essential for the inhibitor's function or induce conformational changes that hinder drug binding. spandidos-publications.comresearchgate.net

The most well-characterized on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a C797S mutation in exon 20 of the EGFR gene. spandidos-publications.comnih.gov Third-generation inhibitors like osimertinib (B560133) function by forming an irreversible covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. amegroups.orgaacrjournals.org The substitution of this cysteine with a serine (C797S) prevents this covalent binding, thereby rendering the inhibitor ineffective. nih.govacs.orgacs.org

The frequency of the C797S mutation has been reported in approximately 7% to 26% of patients who develop resistance to osimertinib. aacrjournals.orgnih.gov The clinical implications of the C797S mutation can depend on its allelic context with the T790M mutation. amegroups.org

In cis : When C797S and T790M mutations occur on the same allele, the tumor becomes resistant to all currently available generations of EGFR TKIs. aacrjournals.orgamegroups.org

In trans : If the mutations are on different alleles, the tumor may retain sensitivity to a combination of first- and third-generation TKIs. nih.govamegroups.org

In cases where C797S emerges in the absence of T790M, which can occur in the first-line setting, tumors may regain sensitivity to first-generation TKIs like gefitinib (B1684475) or erlotinib (B232). amegroups.orgnih.gov

C797S Allelic Configuration with T790MImplication for TKI SensitivityReported Frequency (Post-Osimertinib)
In cis (on the same allele)Resistant to all generations of EGFR TKIsAccounts for a majority of C797S cases aacrjournals.org
In trans (on different alleles)May respond to a combination of 1st and 3rd generation TKIsLess common configuration amegroups.org
C797S without T790MResistant to 3rd generation TKIs, but may be sensitive to 1st generation TKIsObserved in the first-line osimertinib setting amegroups.orgnih.gov

Besides the C797S mutation, several other less frequent on-target EGFR mutations have been identified as mechanisms of resistance to third-generation TKIs. These mutations often induce steric hindrance that interferes with drug binding. researchgate.net

L718V/Q: Mutations at the L718 residue, located near the kinase hinge region, have been shown to confer resistance to osimertinib. spandidos-publications.commdpi.com The L718Q and L718V mutations create a spatial conflict that prevents the inhibitor from binding effectively. researchgate.net Notably, L718 mutations almost always co-occur with the L858R sensitizing mutation and often in the absence of T790M. mdpi.comtandfonline.com Some preclinical data suggest that tumors with L718V mutations might retain sensitivity to the second-generation TKI afatinib (B358). researchgate.net

G724S: The G724S mutation, located in the P-loop of the EGFR kinase domain, is another identified resistance mechanism. spandidos-publications.commdpi.com It is thought to induce a conformational change in the kinase domain that is incompatible with the binding of third-generation TKIs. researchgate.net This mutation appears to selectively co-occur with exon 19 deletions. mdpi.com

Exon 20 Insertions: While more commonly associated with primary resistance, acquired exon 20 insertions have also been reported as a resistance mechanism to third-generation TKIs. spandidos-publications.com

MutationLocationMechanism of ResistanceAssociated Primary Mutation
L718V/QKinase Hinge RegionSteric hindrance preventing drug binding researchgate.netL858R mdpi.comtandfonline.com
G724SP-loop (Exon 20)Induces conformational change incompatible with drug binding researchgate.netExon 19 Deletion mdpi.com
Exon 20 InsertionsExon 20Alters ATP binding pocket structureVarious

Off-Target Resistance Mechanisms and Bypass Signaling Activation

Off-target or EGFR-independent resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on EGFR for growth and survival. bohrium.comnih.gov This is a common strategy for tumors to evade targeted therapies.

Amplification of the MET proto-oncogene is one of the most frequently observed off-target resistance mechanisms to third-generation EGFR TKIs. asco.orgnih.gov MET amplification leads to the overexpression and activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independently of EGFR. spandidos-publications.comoncotarget.com

The reported frequency of MET amplification as a resistance mechanism to osimertinib varies, but it has been identified in approximately 15-30% of resistant cases. asco.orgnih.govmdpi.comtargetedonc.com This makes it a more common resistance mechanism after osimertinib treatment compared to first-generation TKIs. asco.org The combination of MET inhibitors with EGFR TKIs has shown promise in overcoming this form of resistance in clinical trials. nih.govaacrjournals.org For example, the TATTON trial investigated the combination of savolitinib (B612288) (a MET inhibitor) with osimertinib in patients with MET-amplified, EGFR-mutated NSCLC who had progressed on a prior EGFR-TKI. aacrjournals.org

HER2 (also known as ERBB2) is another member of the ErbB family of receptor tyrosine kinases, which also includes EGFR. spandidos-publications.com Amplification of the HER2 gene can serve as a bypass track to confer resistance to EGFR TKIs. spandidos-publications.com Overexpressed HER2 can activate the same downstream signaling pathways as EGFR, such as the PI3K/AKT and MAPK pathways, thereby sustaining cell proliferation and survival despite EGFR inhibition. spandidos-publications.comspandidos-publications.com

HER2 amplification is found in a smaller subset of patients with acquired resistance to osimertinib, with a reported incidence of around 2-6%. spandidos-publications.com In human tumor samples, HER2 amplification and the EGFR T790M mutation appear to be mutually exclusive, suggesting it is an independent resistance mechanism. nih.gov

Ultimately, both on-target and off-target resistance mechanisms converge on the reactivation of key downstream signaling pathways that control cell growth, proliferation, and survival. nih.gov Even in the absence of specific upstream mutations or amplifications, alterations in the components of these pathways can lead to resistance.

Oncogenic Fusions Involving Other Kinases (e.g., RET, ALK)

The activation of alternative signaling pathways through the formation of oncogenic fusion genes is a recognized mechanism of acquired resistance to third-generation EGFR TKIs. nih.govnih.gov These chromosomal rearrangements result in the creation of chimeric proteins with constitutive kinase activity, which can then drive tumor cell proliferation and survival, bypassing the need for EGFR signaling.

Studies have identified various oncogenic fusions in patients who have developed resistance to osimertinib, a leading third-generation EGFR TKI. nih.govnih.gov These fusions can involve several different kinases, including but not limited to:

RET (Rearranged during transfection): Fusions involving the RET gene, such as CCDC6-RET, have been reported as a mechanism of acquired resistance. nih.govnih.gov The resulting fusion protein leads to the activation of downstream signaling pathways, promoting cell growth and survival independent of EGFR.

ALK (Anaplastic lymphoma kinase): While ALK rearrangements are more commonly known as primary oncogenic drivers in a distinct subset of NSCLC, they can also emerge as a resistance mechanism to EGFR TKIs. nih.govnih.gov Fusions like EML4-ALK and SPTBN1-ALK have been detected in patients who have progressed on osimertinib. nih.govmdpi.com

Other Kinases: A variety of other kinase fusions have been implicated in resistance to third-generation EGFR TKIs, including those involving BRAF, FGFR (Fibroblast growth factor receptor), and NTRK (Neurotrophic tyrosine receptor kinase). nih.govnih.govmdpi.com For instance, FGFR3-TACC3 and NTRK1-TMP3 fusions have been identified in the post-osimertinib setting. nih.govmdpi.com

The incidence of these oncogenic fusions as a resistance mechanism is estimated to be in the range of 3% to 10% in patients who have received second-line osimertinib treatment. nih.gov The detection of these fusions is critical for guiding subsequent treatment strategies, which may involve the combination of a third-generation EGFR TKI with an inhibitor targeting the specific fusion kinase. nih.gov

Table 1: Examples of Oncogenic Fusions in Acquired Resistance to Third-Generation EGFR TKIs

Fusion Gene Involved Kinase Reference
CCDC6-RET RET nih.govnih.gov
EML4-ALK ALK nih.gov
SPTBN1-ALK ALK mdpi.com
FGFR3-TACC3 FGFR3 nih.govmdpi.com
NTRK1-TMP3 NTRK1 mdpi.com
GOPC-ROS1 ROS1 mdpi.com
ESYT2-BRAF BRAF spandidos-publications.com

Histological Transformation (e.g., to Small-Cell Lung Carcinoma)

A particularly challenging mechanism of acquired resistance to third-generation EGFR TKIs is the histological transformation of the tumor. amegroups.orgnih.gov This involves a change in the tumor's cellular appearance and characteristics, most commonly from lung adenocarcinoma to small-cell lung cancer (SCLC). nih.govnih.gov This transformation renders the tumor insensitive to EGFR inhibition as its growth is no longer dependent on the EGFR pathway.

The transformation to SCLC is a complex biological process that is not yet fully understood. It is thought to involve a lineage change, where the adenocarcinoma cells acquire neuroendocrine features characteristic of SCLC. atsjournals.org This transformation is often associated with the inactivation of key tumor suppressor genes, such as TP53 and RB1, which are frequently mutated in de novo SCLC. atsjournals.org

The incidence of histological transformation to SCLC in patients treated with third-generation EGFR TKIs is reported to be between 3% and 15%. amegroups.orgfrontiersin.org The median time to this transformation can be around 16 to 17.8 months of TKI treatment. spandidos-publications.comnih.gov Once transformation occurs, the prognosis is generally poor, with a median survival of approximately 10 to 11 months. atsjournals.orgamegroups.org

Re-biopsy of the progressing tumor is crucial for diagnosing histological transformation, as it cannot be detected through liquid biopsy alone. amegroups.org Treatment for transformed SCLC typically involves platinum-based chemotherapy, similar to the standard of care for de novo SCLC. frontiersin.org

Table 2: Key Features of Histological Transformation

Feature Description Reference
Common Transformation Lung adenocarcinoma to Small-Cell Lung Cancer (SCLC) nih.govnih.gov
Incidence 3-15% after third-generation EGFR TKI treatment amegroups.orgfrontiersin.org
Associated Genetic Alterations Inactivation of TP53 and RB1 tumor suppressor genes atsjournals.org
Prognosis Generally poor, with a median survival of ~10-11 months post-transformation atsjournals.orgamegroups.org
Diagnosis Requires re-biopsy of the tumor amegroups.org

Structural Biology of Egfr T790m/l858r and Inhibitor Interactions

X-ray Crystallography Studies of the EGFR T790M/L858R Kinase Domain

X-ray crystallography has been instrumental in revealing the three-dimensional structure of the EGFR kinase domain, offering crucial insights into the mechanisms of activation, inhibition, and drug resistance.

Detailed Analysis of Inhibitor Binding Modes, including “compound 6” (EGFR T790M/L858R-IN-6)

Crystallographic studies have elucidated the binding modes of various inhibitors to the EGFR T790M/L858R mutant. For instance, the crystal structure of the EGFR T790M/L858R double mutant in complex with "compound 6" (this compound) has been determined, providing a detailed view of their interaction. rcsb.orgrcsb.org These studies show that inhibitors bind within the ATP-binding cleft of the kinase domain. nih.govresearchgate.net

Irreversible inhibitors, such as neratinib, form a covalent bond with the Cys797 residue within the ATP-binding site. nih.gov The conformation of the M790 residue can adapt to accommodate different inhibitors, while the R858 residue allows for conformational flexibility of the activation loop. nih.govrcsb.org For example, in the presence of the inhibitor AEE788, the side-chain of Met-790 adopts an alternate conformation. researchgate.net

Third-generation inhibitors like AZD9291 (Osimertinib) also form a covalent bond with Cys797. aacrjournals.org Structural models reveal that the pyrimidine (B1678525) core of AZD9291 forms two hydrogen bonds with the hinge region residue Met793. aacrjournals.org The binding modes of CO-1686 to both EGFR T790M and L858R mutants are largely identical, with the protein adopting an active "DFG-in/C-helix in" conformation. nih.govoncotarget.com

InhibitorKey Binding FeaturesPDB ID
This compound (compound 6)Binds in ATP-binding cleft7OXB, 4RJ4
NeratinibCovalent bond with Cys797-
TAK-285Binds to T790M/L858R double mutant3W2O
CO-1686Covalent bond with Cys797, binds to active conformation-

Structural Basis for Mutant Selectivity and Overcoming T790M-Mediated Resistance

The T790M mutation, often called the "gatekeeper" mutation, was initially thought to cause drug resistance by sterically hindering the binding of inhibitors. nih.govpnas.org However, structural and mechanistic studies have revealed a more complex mechanism. The T790M mutation actually increases the kinase's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively. nih.govoncotarget.compnas.orgoncotarget.com

Third-generation inhibitors overcome this resistance by forming a covalent bond with Cys797, which allows them to effectively compete with the higher ATP concentration. pnas.orgoncotarget.com The selectivity of these inhibitors for the T790M mutant over the wild-type (WT) EGFR is a key factor in reducing off-target toxicities. nih.gov This selectivity is achieved through specific interactions with the mutated gatekeeper residue. For example, molecular dynamics simulations of AZD9291 show that it interacts extensively with Met790 in the mutant, but not with Thr790 in the WT, explaining its higher affinity for the T790M mutant. nih.govacs.org

Computational Approaches: Molecular Dynamics Simulations and Energetic Analyses

Computational methods, such as molecular dynamics (MD) simulations and binding free energy calculations, complement experimental data by providing a dynamic view of molecular interactions and energetic landscapes.

Understanding the Impact of L858R and T790M Mutations on ATP Binding Affinity

The primary mechanism of drug resistance conferred by the T790M mutation is the significant increase in ATP binding affinity. nih.govpnas.org Experimental studies have shown that the introduction of the T790M mutation to the L858R mutant increases ATP affinity by more than an order of magnitude. nih.govpnas.org

Molecular dynamics simulations combined with MM-PBSA/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) calculations have provided detailed energetic insights into this phenomenon. tandfonline.comnih.govresearchgate.net These studies have confirmed that the T790M and L858R/T790M mutants have a higher affinity for ATP compared to the L858R and WT systems. tandfonline.comnih.gov The increased affinity is attributed to changes in van der Waals interactions between ATP and the binding site, particularly due to the T790M mutation. frontiersin.org

EGFR MutantRelative ATP AffinityKey Finding
L858RLowerDecreased ATP affinity contributes to inhibitor sensitivity. nih.gov
T790MHigherIncreased ATP affinity is a primary cause of resistance. nih.govpnas.org
L858R/T790MHighestCombination of mutations leads to significant resistance. tandfonline.comnih.gov

Elucidating Structural Adaptations within the Kinase Domain for Inhibitor Accommodation

MD simulations have revealed that the EGFR kinase domain is dynamic and can undergo significant conformational changes to accommodate inhibitors. The T790M mutation, for instance, induces a shift towards the active conformation of the kinase. pnas.org The methionine residue at position 790 is able to adopt different conformations to fit various inhibitors within the binding pocket. nih.govrcsb.org

Crystallographic analysis of the T790M mutant shows how it can adapt to bind diverse inhibitors, including both reversible and irreversible ones, in both active and inactive conformations of the kinase. pnas.org This structural plasticity is crucial for the development of new inhibitors that can effectively target these resistant mutants.

Role of EGFR Dimerization in Mutant Activation and Inhibition

EGFR activation typically requires the formation of an asymmetric dimer, where one kinase domain (the activator) allosterically activates the other (the receiver). pnas.org However, the requirement for dimerization can differ among various EGFR mutants.

Studies have shown that while the L858R mutant is dependent on dimerization for its oncogenic activity, the L858R/T790M double mutant does not require dimerization for constitutive activation. bmbreports.orgaacrjournals.org This dimerization-independent activation of the L858R/T790M mutant renders it resistant to therapies that work by inhibiting dimerization, such as the monoclonal antibody cetuximab. aacrjournals.org

Interestingly, computational studies have observed that dimerization of both wild-type and mutant EGFR systems can have dissimilar effects on ATP binding affinity, a phenomenon characteristic of negative cooperativity. tandfonline.comnih.govresearchgate.net Furthermore, a specially designed constitutive EGFR kinase dimer with the L858R/T790M mutations has been shown to be more active than the monomeric form, providing a valuable tool for studying the pharmacology of allosteric inhibitors, which are known to be antagonized by kinase dimerization. nih.gov

Future Research Directions in Targeting Egfr T790m/l858r

Identification and Characterization of Novel Mutant-Selective Inhibitors

The development of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), frequently driven by the T790M mutation, has necessitated the discovery of novel inhibitors that can selectively target these resistant mutants while sparing wild-type (WT) EGFR. mdpi.comnih.gov The goal is to minimize toxicities associated with WT EGFR inhibition, such as rash and diarrhea. researchgate.net

A significant challenge in this endeavor is the high degree of structural similarity between the ATP-binding sites of WT EGFR and the T790M mutant. mdpi.com However, researchers have successfully identified and developed third-generation irreversible inhibitors that covalently bind to the Cys797 residue within the EGFR active site, demonstrating preclinical activity against T790M-containing mutants. mdpi.com These inhibitors are often 30-100 times more potent against EGFR T790M and up to 100 times less potent against WT EGFR in vitro. nih.gov

Several novel mutant-selective inhibitors have shown promise in preclinical studies. For instance, DY3002 was found to be highly effective against the EGFRT790M/L858R enzyme with an IC₅₀ of 0.71 nM, while exhibiting significantly lower activity against WT EGFR (IC₅₀ = 448.7 nM), resulting in a high selectivity index of 632.0. mdpi.com In cell-based assays, DY3002 inhibited the proliferation of H1975 cells (harboring the L858R/T790M mutations) with an IC₅₀ value of 0.037 μM. mdpi.com Another example is YL143, which potently inhibits EGFRL858R/T790M with an IC₅₀ of 2.0 ± 0.3 nmol/L and is approximately 92-fold less potent against WT EGFR kinase. nih.gov

The quest for even greater selectivity and efficacy continues, with a focus on developing non-covalent inhibitors and exploring alternative binding pockets. The identification of allosteric inhibitors, which bind to sites other than the ATP-binding pocket, represents a promising strategy to overcome resistance mutations, including the tertiary C797S mutation that can arise after treatment with third-generation TKIs. frontiersin.org

Table 1: Preclinical Activity of Novel Mutant-Selective EGFR Inhibitors

CompoundTargetIC₅₀ (nM)Selectivity Index (SI) vs. WT EGFRCell LineIC₅₀ (µM)
DY3002 EGFRT790M/L858R0.71632.0H19750.037
YL143 EGFRL858R/T790M2.0~92H1975-
Rociletinib --21.4--
Osimertinib (B560133) --40.9--

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity or cell proliferation. A higher selectivity index indicates greater selectivity for the mutant over wild-type EGFR.

Development of Advanced Preclinical Models for Comprehensive Resistance Mechanism Elucidation

To effectively combat acquired resistance to EGFR inhibitors, robust preclinical models that accurately recapitulate the complexity of human tumors are essential. nih.govresearchgate.net These models are crucial for identifying and understanding the mechanisms of resistance and for testing novel therapeutic strategies. nih.govfrontiersin.org

Historically, cell line-derived xenografts (CDX) have been widely used. For instance, the H1975 cell line, which harbors both the L858R and T790M mutations, has been instrumental in the preclinical evaluation of third-generation EGFR TKIs. nih.govtargetedonc.com However, CDX models often fail to capture the heterogeneity of clinical tumors. researchgate.net

More advanced models are now being developed and utilized:

Patient-Derived Xenografts (PDX): These models, created by implanting patient tumor tissue directly into immunodeficient mice, better preserve the original tumor's architecture and genetic diversity. crownbio.com They are becoming increasingly important for studying resistance mechanisms and testing personalized therapies. crownbio.com

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to develop tumors with specific genetic alterations, such as the EGFRL858R+T790M mutations. plos.org These models allow for the study of tumor initiation, progression, and response to therapy in an immunocompetent setting. plos.org For example, mouse models have been developed that express EGFRT790M alone or in combination with the L858R mutation, leading to the development of lung adenocarcinomas that are resistant to first-generation EGFR inhibitors. plos.org

Organoid and 3D Culture Systems: These in vitro models can be derived from patient tumors and more accurately mimic the three-dimensional structure and cell-cell interactions of the original tumor compared to traditional 2D cell cultures.

These advanced models have been instrumental in identifying various resistance mechanisms to third-generation EGFR TKIs, including on-target alterations like the C797S mutation and off-target mechanisms such as MET amplification and activation of bypass signaling pathways like the RAS-MAPK pathway. amegroups.orgaacrjournals.org For instance, preclinical models have demonstrated that MET amplification can confer resistance to osimertinib, and that this resistance can be overcome by combining EGFR and MET inhibitors. nih.govmdpi.com Similarly, increased dependence on RAS signaling has been identified as a resistance mechanism in preclinical models, which can be addressed by combining EGFR and MEK inhibitors. aacrjournals.org

Rational Design and Preclinical Validation of Next-Generation Combination Therapies

The emergence of resistance to even the most advanced EGFR inhibitors highlights the need for rationally designed combination therapies. nih.govnih.gov The goal of these combinations is to target multiple signaling pathways simultaneously, thereby preventing or overcoming resistance. nih.gov

Preclinical models are vital for the validation of these combination strategies. Key approaches include:

Targeting Bypass Signaling Pathways: As mentioned, resistance to EGFR inhibitors can arise from the activation of alternative signaling pathways. Preclinical studies have shown that combining EGFR inhibitors with inhibitors of MET, HER2, or the RAS-RAF-MEK-ERK pathway can be effective in overcoming resistance. aacrjournals.orgaacrjournals.orgaacrjournals.org For example, the combination of osimertinib with a MEK inhibitor has shown efficacy in regressing resistant tumors in transgenic mouse models. aacrjournals.org

Dual EGFR Blockade: Combining an EGFR TKI with an EGFR-targeted monoclonal antibody, such as cetuximab, is another promising strategy. frontiersin.orgdovepress.com This "sandwich" approach can lead to a more potent inhibition of EGFR signaling. frontiersin.org Preclinical studies have demonstrated the efficacy of combining afatinib (B358) with cetuximab in overcoming T790M-mediated resistance. dovepress.com

Combining with Chemotherapy: The addition of traditional cytotoxic chemotherapy to EGFR TKI treatment is also being explored. Preclinical data supports the combination of EGFR antibodies with platinum-based chemotherapy doublets.

Targeting Allosteric Sites: The development of allosteric EGFR inhibitors, which bind to a different site than ATP-competitive TKIs, opens up new possibilities for combination therapy. The combination of an allosteric inhibitor with a traditional TKI has shown synergistic effects in preclinical models. mdpi.com

The rational design of these combination therapies is often guided by computational modeling and a deep understanding of the molecular mechanisms of resistance. nih.govmdpi.comresearchgate.net For example, molecular docking studies can help in the design of new inhibitors that can overcome specific resistance mutations. researchgate.net

Table 2: Preclinical Combination Therapies for EGFR T790M/L858R

Combination StrategyRationalePreclinical Evidence
EGFRi + MEKi Overcome resistance via RAS-MAPK pathway activationRegression of resistant tumors in transgenic models. aacrjournals.org
EGFRi + METi Overcome resistance due to MET amplificationEfficacious against tumors with concurrent EGFR mutation and MET overexpression. nih.govaacrjournals.org
EGFR TKI + EGFR mAb More complete EGFR signaling blockadeOvercomes T790M-mediated resistance in preclinical models. dovepress.com
Allosteric EGFRi + ATP-competitive EGFRi Synergistic inhibition of EGFRSynergistic activity in models with L858R/T790M/C797S mutations. mdpi.com

Investigating the Biological and Therapeutic Implications of Treatment-Naive EGFR L858R/T790M Co-occurrence

While the T790M mutation is most commonly acquired after TKI treatment, it can also be present in treatment-naive patients, co-occurring with a sensitizing mutation like L858R. cancernetwork.comamegroups.org The presence of this de novo T790M mutation presents a significant therapeutic challenge, as it can confer primary resistance to first and second-generation EGFR TKIs. cancernetwork.comasjo.in

The biological implications of this co-occurrence are an active area of research. Studies have shown that the T790M mutation, when present in cis with L858R, can enhance the ligand-independent signaling and transforming potential of the EGFR kinase. nih.gov The T790M mutation appears to restore the ATP affinity of the L858R mutant to near wild-type levels, thereby reducing the potency of competitive inhibitors. nih.gov There is also evidence for a positive epistasis effect between the L858R and T790M mutations, meaning their combined effect on kinase activation and drug resistance is greater than the sum of their individual effects. pnas.org

The optimal therapeutic strategy for patients with de novo L858R/T790M mutations is still being determined. Some studies suggest that these patients may have a poorer response to standard TKI therapy. cancernetwork.com In such cases, cytotoxic chemotherapy may be a more effective initial treatment. cancernetwork.comasjo.in However, third-generation EGFR TKIs, which are designed to target the T790M mutation, are a promising option for these patients. mednexus.org

The detection of de novo T790M mutations is highly dependent on the sensitivity of the testing method used. cancernetwork.com More sensitive techniques, such as mutant-enriched PCR and mass spectrometry, can detect these mutations at a higher frequency. cancernetwork.com The clinical significance of detecting a small subclone of T790M-mutant cells in a treatment-naive patient is an ongoing area of investigation. It is possible that the presence of even a small population of these resistant cells can lead to a more rapid development of clinical resistance. nih.gov

Further research is needed to fully understand the clonal evolution of tumors with co-occurring L858R and T790M mutations and to develop tailored therapeutic strategies for this patient population. amegroups.org This includes investigating the potential role of germline T790M mutations, which can confer a genetic susceptibility to lung cancer. cancernetwork.comnih.gov

Q & A

Q. What controls are essential in assays evaluating novel EGFR T790M/L858R inhibitors?

  • Methodological Answer : Include (1) wild-type EGFR cell lines, (2) cells with single mutations (L858R or T790M), and (3) dual T790M/L858R mutants. Use irreversible inhibitors (e.g., osimertinib) as positive controls and gefitinib as a negative control for resistance . For in vivo studies, monitor plasma cfDNA for on-target suppression of T790M MAF .

Q. How can researchers optimize dosing schedules for EGFR T790M/L858R inhibitors to delay resistance?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models to identify optimal trough concentrations. Test pulsed vs. continuous dosing regimens; preclinical data suggest intermittent dosing may reduce selection pressure for C797S mutations . Validate findings using 3D spheroid cultures to mimic tumor heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.